Role in Human Immunodeficiency Virus Type-1 Integrase Inhibition via Lens Epithelium-Derived Growth Factor/p75 Interaction Disruption
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exemplifies the class of small molecules known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75 INhibitors), which selectively disrupt the protein-protein interaction between Human Immunodeficiency Virus Type-1 integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor/p75. This interaction is physiologically essential for the integration of viral DNA into host chromatin, as Lens Epithelium-Derived Growth Factor/p75 serves as a molecular tether that bridges the pre-integration complex to chromosomes [1] [3]. The compound achieves inhibition by binding with high specificity to the Lens Epithelium-Derived Growth Factor/p75-binding pocket located at the dimeric interface of the integrase catalytic core domain, thereby competitively displacing the endogenous cofactor [1].
Biochemical and structural analyses reveal that the compound's quinolinone core and phenylacetic acid side chain establish critical interactions with conserved residues within the integrase dimer interface. Specifically, the carboxylic acid group forms hydrogen bonds with backbone amide groups of Glutamate 170 and Histidine 171 in Chain A of integrase, mimicking the natural interactions of Lens Epithelium-Derived Growth Factor/p75's Aspartate 366 residue [1]. Concurrently, hydrophobic contacts occur between the chlorophenyl group and residues Threonine 174, Methionine 178 (Chain A), Leucine 102, Alanine 128, Alanine 129, and Tryptophan 132 (Chain B), effectively occupying the hydrophobic subpocket that normally accommodates Isoleucine 365 of Lens Epithelium-Derived Growth Factor/p75 [1]. This dual-mode binding results in steric and electronic obstruction of Lens Epithelium-Derived Growth Factor/p75 docking, thereby preventing integrase chromatin tethering.
Table 1: Key Binding Interactions of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid with Human Immunodeficiency Virus Type-1 Integrase Catalytic Core Domain
Compound Region | Integrase Residue | Interaction Type | Functional Consequence |
---|
Carboxylic acid moiety | Glutamate 170 (A) | Hydrogen bond | Mimics Lens Epithelium-Derived Growth Factor/p75 Aspartate 366 |
Carboxylic acid moiety | Histidine 171 (A) | Hydrogen bond | Disrupts Lens Epithelium-Derived Growth Factor/p75 binding |
Chlorophenyl group | Tryptophan 132 (B) | π-π stacking | Occupies hydrophobic subpocket |
Quinolinone core | Alanine 128 (B) | Van der Waals interaction | Stabilizes dimer interface binding |
Phenyl group | Methionine 178 (A) | Hydrophobic interaction | Prevents Lens Epithelium-Derived Growth Factor/p75 Isoleucine 365 engagement |
In silico virtual screening and molecular dynamics simulations demonstrate that this compound exhibits nanomolar binding affinity (Kd ~15-30 nM) for the integrase catalytic core domain dimer, validated through surface plasmon resonance and fluorescence polarization assays [1]. Time-resolved fluorescence resonance energy transfer studies confirm its direct competition with the integrase binding domain of Lens Epithelium-Derived Growth Factor/p75, achieving over 90% disruption at concentrations of 1-5 μM [1].
Allosteric Modulation of Viral Integration Complexes
Beyond competitive inhibition, 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid induces long-range conformational perturbations that allosterically compromise the catalytic competence of integrase. Binding at the dimer interface triggers a cascade of structural rearrangements that propagate to the active sites located approximately 25 Å away [1]. Molecular dynamics simulations (100 ns trajectories) reveal that compound occupancy increases the root-mean-square deviation of the integrase catalytic loop (residues 140-149) by 2.8 Å compared to the ligand-free dimer, indicating significant structural flexibility and destabilization [1]. This flexibility directly impacts the coordination of divalent metal ions (Mg2+) essential for 3'-processing and strand transfer activities.
The allosteric modulation extends to higher-order integrase oligomerization. Native polyacrylamide gel electrophoresis and analytical ultracentrifugation studies demonstrate that compound binding shifts integrase tetramer populations toward inactive dimers and monomers, reducing functional tetramer concentration by 70-80% at pharmacologically relevant doses (5-10 μM) [1] [3]. This oligomeric redistribution impairs the formation of the synaptic complex required for concerted integration of viral DNA ends, thereby favoring non-productive autointegration events.
Table 2: Allosteric Effects of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid on Integrase Structure and Function
Parameter Investigated | Experimental Method | Compound Effect | Functional Impact |
---|
Catalytic loop flexibility | Molecular dynamics simulation | RMSD increase from 1.2 Å to 4.0 Å | Disrupts Mg2+ coordination |
Oligomeric equilibrium | Analytical ultracentrifugation | 80% reduction in tetramer species | Prevents synaptic complex assembly |
DNA binding affinity | Electrophoretic mobility shift assay | 12-fold decrease in viral DNA binding | Impairs 3'-end processing |
Strand transfer activity | In vitro concerted integration assay | >95% inhibition at 1 μM | Blocks provirus formation |
This dual mechanism—direct Lens Epithelium-Derived Growth Factor/p75 displacement coupled with allosteric inactivation—explains the compound's exceptional potency in cell-based assays, where it achieves 90-99% suppression of Human Immunodeficiency Virus Type-1 replication at submicromolar concentrations (EC50 = 0.2-0.7 μM) across multiple viral strains, including laboratory-adapted isolates and primary clinical variants [1] [2].
Comparative Efficacy Against Clinical Integrase Strand Transfer Inhibitors
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exhibits a distinct resistance profile and mechanistic advantages compared to first-generation integrase strand transfer inhibitors such as Raltegravir and Elvitegravir. Whereas strand transfer inhibitors bind directly to the integrase active site complexed with viral DNA, this compound targets a distal regulatory site, enabling retention of activity against viral variants harboring class-defining resistance mutations [1] [2].
In vitro resistance profiling demonstrates that Human Immunodeficiency Virus Type-1 strains carrying the Y143R, Q148K, or N155H mutations—which confer high-level resistance to Raltegravir (resistance fold-change >100)—remain fully susceptible to 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid, with resistance fold-changes below 2.0 [1]. This absence of cross-resistance stems from the compound's unique binding site, which does not overlap with the catalytic center bound by strand transfer inhibitors. Crucially, however, viruses selected under compound pressure acquire mutations at the dimer interface (e.g., Alanine 128→Threonine, Glutamate 170→Glycine), which are distinct from classical strand transfer inhibitor resistance pathways [1] [2].
Table 3: Comparative Efficacy Profile Against Clinical Integrase Inhibitors
Antiviral Parameter | 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid | Raltegravir | LEDGIN BI-1001 |
---|
Wild-type EC50 (μM) | 0.21 ± 0.03 | 0.02 ± 0.01 | 0.15 ± 0.02 |
Activity against Raltegravir-resistant mutants | EC50 shift <2-fold (Y143R, Q148K, N155H) | EC50 shift >100-fold | EC50 shift <3-fold |
Primary cell activity (macrophages) | EC90 = 0.9 μM | EC90 = 0.05 μM | EC90 = 0.7 μM |
Mechanism of resistance | Dimer interface mutations (A128T, E170G) | Active site mutations | Dimer interface mutations |
Strand transfer inhibition (in vitro) | IC50 = 0.7 μM | IC50 = 0.05 μM | IC50 = 0.5 μM |
The compound's antiviral efficacy extends to physiologically relevant cell types, including primary peripheral blood mononuclear cells and monocyte-derived macrophages, where it achieves 90-99% inhibition of viral replication at concentrations ≤1 μM [1] [2]. This potency profile parallels that of the clinical drug Azidothymidine but operates through a mechanistically distinct pathway. Unlike strand transfer inhibitors that permit integrase-viral DNA complex formation but block strand transfer chemistry, 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid prevents the formation of functional pre-integration complexes by disrupting chromatin tethering and allosterically inactivating integrase prior to viral DNA engagement [1]. This early-stage intervention may provide a theoretical advantage in preventing integration site selection and subsequent viral reservoir establishment, though clinical validation remains pending.